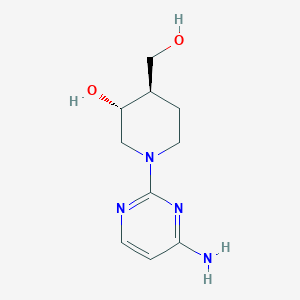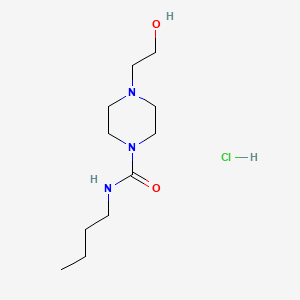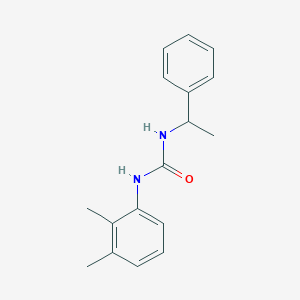
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol, also known as Ribitol, is a sugar alcohol that has been extensively studied for its potential applications in various fields.
科学的研究の応用
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential applications in various fields such as medicine, food, and agriculture. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties, and it has been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and cardiovascular diseases. In the food industry, this compound has been used as a sweetener and flavor enhancer. In agriculture, this compound has been studied for its potential use as a plant growth promoter and as a biocontrol agent against various plant pathogens.
作用機序
The mechanism of action of (3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol is not fully understood, but it is believed to be due to its ability to regulate various metabolic pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce oxidative stress, and improve glucose metabolism. This compound has also been shown to reduce inflammation and improve immune function. Additionally, this compound has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, this compound has some limitations for lab experiments. It may interfere with certain assays, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for (3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol research. One potential area of research is the development of this compound-based drugs for the treatment of various diseases. Another potential area of research is the use of this compound as a plant growth promoter and biocontrol agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a sugar alcohol that has been extensively studied for its potential applications in various fields. It can be synthesized through several methods, and it has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential applications.
合成法
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol can be synthesized through several methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis involves the reduction of ribose, while the microbial fermentation utilizes various microorganisms such as bacteria and yeast. The enzymatic synthesis involves the use of enzymes such as ribitol dehydrogenase and ribitol-5-phosphate 2-dehydrogenase.
特性
IUPAC Name |
(3R,4R)-1-(4-aminopyrimidin-2-yl)-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-9-1-3-12-10(13-9)14-4-2-7(6-15)8(16)5-14/h1,3,7-8,15-16H,2,4-6H2,(H2,11,12,13)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFPDKLVBRIKA-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321263.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)


![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)